molecular formula C17H26INO3 B1388181 tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate CAS No. 902836-79-7

tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate

Cat. No.: B1388181
CAS No.: 902836-79-7
M. Wt: 419.3 g/mol
InChI Key: VOHIYIBOYIGSNH-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate is a useful research compound. Its molecular formula is C17H26INO3 and its molecular weight is 419.3 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites, which can alter the biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that control cell growth and differentiation, leading to changes in gene expression patterns. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects are often observed, where a certain dosage level must be reached before significant effects are seen .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, potentially altering metabolic flux and metabolite levels. The compound may be metabolized through specific enzymatic reactions, leading to the formation of metabolites that can further influence biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments. The compound’s distribution is essential for its biological activity, as it needs to reach its target sites to exert its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization within subcellular structures can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .

Properties

IUPAC Name

tert-butyl N-[2-[1-iodo-2-(4-methylphenyl)propan-2-yl]oxyethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26INO3/c1-13-6-8-14(9-7-13)17(5,12-18)21-11-10-19-15(20)22-16(2,3)4/h6-9H,10-12H2,1-5H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHIYIBOYIGSNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)(CI)OCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate
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tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate
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tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate
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tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate
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tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate
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tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.